![molecular formula C26H19ClFN3O3S B2673804 N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 892306-70-6](/img/no-structure.png)
N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C26H19ClFN3O3S and its molecular weight is 507.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photovoltaic Efficiency and Ligand-Protein Interactions
Research has demonstrated the synthesis of bioactive benzothiazolinone acetamide analogs, including studies on their vibrational spectra and electronic properties. These compounds have been evaluated for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and promising free energy of electron injection for photovoltaic applications. Moreover, their nonlinear optical activity and molecular docking studies, particularly with Cyclooxygenase 1 (COX1), highlight their relevance in ligand-protein interaction studies (Mary et al., 2020).
Affinity Towards A1 and A2A Adenosine Receptors
The synthesis and biological evaluation of amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines have been investigated for their affinity towards A1 and A2A adenosine receptors. These studies have provided insights into the structural requirements for receptor binding, offering a foundation for the development of novel compounds with high affinity and selectivity for A1 receptor subtype (Betti et al., 1999).
Metabolic Stability in PI3K/mTOR Dual Inhibitors
Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have led to the examination of various 6,5-heterocycles to improve metabolic stability. This research is crucial for the development of potent and efficacious inhibitors with minimized metabolic deacetylation, enhancing their therapeutic potential (Stec et al., 2011).
Imaging Studies with Positron Emission Tomography (PET)
Synthesis and biological evaluation of fluorinated compounds for studying peripheral benzodiazepine receptors using PET imaging have been explored. These studies contribute to the understanding of receptor expression in neurodegenerative disorders, offering a pathway for the development of novel imaging agents (Fookes et al., 2008).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2-chlorobenzylamine with 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid, followed by the acetylation of the resulting amine.", "Starting Materials": [ "2-chlorobenzylamine", "3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "Acetic anhydride", "Triethylamine", "Methanol", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine in methanol and add triethylamine. Stir the mixture at room temperature for 30 minutes.", "Step 2: Dissolve 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid in dichloromethane and add to the amine solution. Stir the mixture at room temperature for 2 hours.", "Step 3: Add acetic anhydride to the reaction mixture and stir at room temperature for 1 hour.", "Step 4: Add sodium bicarbonate solution to the reaction mixture and extract with dichloromethane. Wash the organic layer with water and brine, then dry over sodium sulfate.", "Step 5: Concentrate the organic layer and purify the residue by column chromatography using diethyl ether and dichloromethane as eluent to obtain the desired product." ] } | |
CAS番号 |
892306-70-6 |
分子式 |
C26H19ClFN3O3S |
分子量 |
507.96 |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H19ClFN3O3S/c27-20-7-3-1-5-17(20)13-29-22(32)15-30-23-19-6-2-4-8-21(19)35-24(23)25(33)31(26(30)34)14-16-9-11-18(28)12-10-16/h1-12H,13-15H2,(H,29,32) |
InChIキー |
WSZJRGCBFMXQQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC5=CC=CC=C53)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


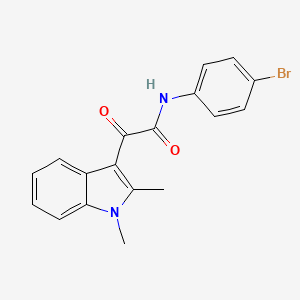
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2673723.png)
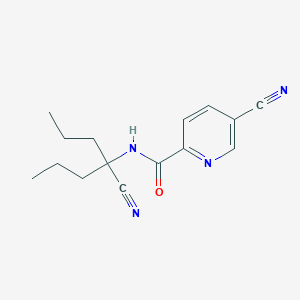
![N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2673728.png)
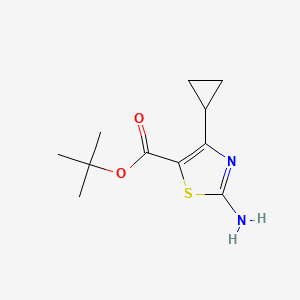
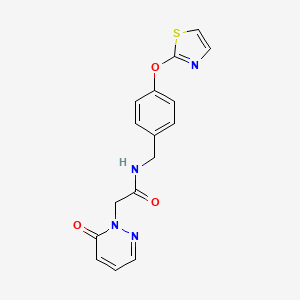
![3-[(Z)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylurea](/img/structure/B2673732.png)
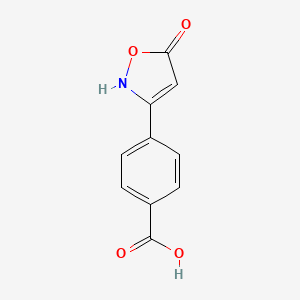
![N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2673737.png)


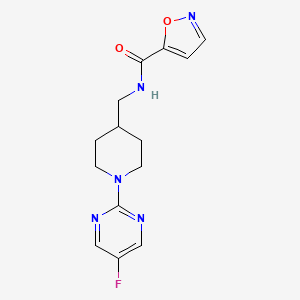
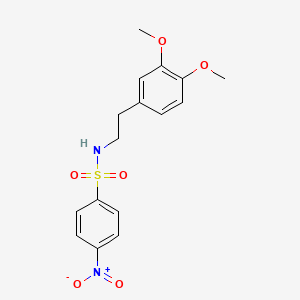
![2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2673744.png)
